6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a methyl group at position 6 and a carboxylic acid moiety at position 3. Its molecular formula is C₇H₇N₃O₂ (molecular weight: 181.15 g/mol), and it exhibits a purity of 95% in commercial samples .
Properties
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)6-3-9-11-7(6)10-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENGXHQUFFBSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrazole-5-Amine with Diketoesters Followed by Hydrolysis
A widely adopted route involves the condensation of 5-aminopyrazole derivatives with 2,4-diketoesters. For example, 3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is synthesized via cyclocondensation of 5-amino-3-methylpyrazole (1 ) with ethyl 2,4-dioxopentanoate (2 ) in acetic acid, yielding the ester intermediate (3 ). Subsequent hydrolysis with potassium hydroxide in isopropanol produces the carboxylic acid (4 ) (Figure 1) .
Key Data:
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Reagents: Acetic acid (solvent/catalyst), KOH (hydrolysis agent).
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Conditions: 80–100°C for 4–6 hours (condensation), room temperature for hydrolysis.
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Yield: 70–85% for intermediate ester; >90% after hydrolysis .
This method is favored for scalability but requires careful control of stoichiometry to avoid side products like dihydropyrazolo derivatives .
Cyclocondensation Using Sodium Nitrite Under Acidic Conditions
A patent (CN102911174A) describes a high-yield synthesis starting from intermediate V (5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester). Treatment with sodium nitrite in dilute hydrochloric acid at −5°C induces cyclization, forming the pyrazolo[3,4-b]pyridine core. Acidic workup yields the carboxylic acid .
Key Data:
This method minimizes side reactions and is optimal for brominated derivatives, though it demands precise temperature control.
Modified Doebner-Ugi Multicomponent Reactions
A Beilstein Journal study reports a convergent synthesis using a Doebner-Ugi approach. 4-(4-Methoxyphenyl)-2-oxobut-3-enoic acid (5b ) reacts with 5-amino-3-methyl-N-phenylpyrazole (6 ) in acetic acid, forming pyrazolo[3,4-b]pyridine-6-carboxylic acid (7b ) after 5 hours at reflux .
Key Data:
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Reagents: HOAc (solvent), 5-amino-3-methylpyrazole.
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Conditions: Reflux (110°C), 5 hours.
This method introduces structural diversity but requires longer reaction times compared to traditional condensation.
Esterification and Hydrolysis of Preformed Intermediates
Esterification of the corresponding carboxylic acid precursor (e.g., methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) using methanol and sulfuric acid, followed by hydrolysis, is another route. For instance, 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is prepared via this two-step process .
Key Data:
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Reagents: H₂SO₄ (catalyst), NaOH (hydrolysis).
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Conditions: 60°C for esterification; room temperature for hydrolysis.
This approach is versatile for introducing substituents but involves handling corrosive acids.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
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Cyclocondensation: The reaction proceeds via enamine formation, followed by intramolecular cyclization. Acidic conditions protonate the diketone, facilitating nucleophilic attack by the pyrazole amine .
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NaNO₂-Mediated Cyclization: Nitrosation generates a reactive diazonium intermediate, which undergoes cyclization upon warming .
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Solvent Effects: Polar aprotic solvents (DMF, THF) improve solubility in Ugi reactions, while acetic acid enhances protonation in condensations .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form carboxylic acid derivatives. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed. These reactions convert alkyl or alcohol groups into carboxylic acids while preserving the heterocyclic core.
Example Reaction :
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Reagents : KMnO₄ or CrO₃
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Conditions : Acidic medium, elevated temperatures
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Outcome : Formation of carboxylic acid derivatives
Reduction Reactions
Reduction reactions yield alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions target carbonyl groups, such as the carboxylic acid moiety, converting them into alcohols.
Example Reaction :
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Reagents : LiAlH₄ or NaBH₄
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Conditions : Anhydrous solvent (e.g., THF), controlled temperatures
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Outcome : Alcohol derivatives
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrazolo-pyridine core.
Nucleophilic Substitution
Functional groups such as halogens or alkyl substituents can be introduced via nucleophilic displacement. Reagents include organic solvents (e.g., dichloromethane, ethanol) under varying temperatures.
Example Reaction :
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Reagents : Halogenated alkylating agents (e.g., PMBCl)
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Conditions : NaH or Cs₂CO₃, DMF, 0–25°C
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Outcome : Alkylated derivatives
Coupling Reactions
Palladium-catalyzed coupling reactions, such as Buchwald–Hartwig and Suzuki–Miyaura , are used to introduce aryl or alkenyl groups. These methods enable precise functionalization of the heterocyclic core.
| Reaction Type | Reagents | Conditions | Yield | Outcome |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, xantphos, Cs₂CO₃ | Dry dioxane, Ar, 90–120°C | ~65–82% | Arylated derivatives |
| Suzuki–Miyaura | Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O | 80–100°C, 2–8 h | ~48–82% | Cross-coupled products |
Esterification Reactions
The carboxylic acid group undergoes esterification to form methyl or ethyl esters. This is achieved via alcoholysis in the presence of acid catalysts (e.g., HCl) or using coupling agents like HOBt/EDCI.
Example Reaction :
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Reagents : Methanol/ethanol, HCl or HOBt/EDCI
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Conditions : Room temperature or reflux
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Outcome : Methyl/ethyl esters
Other Reactions
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Deprotection : Trifluoroacetic acid (TFA) removes protecting groups (e.g., para-methoxybenzyl) .
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Amide Formation : Condensation with amines using coupling agents like PyBop .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of:
- Anti-inflammatory agents : Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit inflammatory pathways.
- Anticancer drugs : Some studies have shown that these compounds can induce apoptosis in cancer cells.
- Antimicrobial agents : The ability to disrupt microbial membranes has been noted in various derivatives.
Case Study: Structure-Activity Relationship (SAR) Analysis
A study focused on the SAR of 6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at specific positions significantly influence biological activity. For instance, altering the substituents on the pyrazole ring can enhance agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), which is crucial for lipid metabolism regulation .
Materials Science
Synthesis of Novel Materials
The heterocyclic structure of 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid makes it suitable for synthesizing materials with specific electronic and optical properties. Applications include:
- Organic semiconductors : The compound can be incorporated into organic electronic devices due to its favorable charge transport properties.
- Light-emitting diodes (LEDs) : Its photophysical properties allow it to be used in the development of efficient LEDs.
Biological Research
Biochemical Probes
The compound serves as a valuable tool in biochemical research due to its ability to modulate biological pathways. Applications include:
- Enzyme mechanism investigations : It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms.
- Receptor-ligand interaction studies : The compound's ability to bind selectively to receptors aids in understanding signaling pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it versatile in its applications .
Comparison with Similar Compounds
Substituent Variations at the N1 Position
Modifications at the N1 position significantly alter physicochemical properties and biological activity. Key examples include:
- Ethyl and isopropyl groups increase lipophilicity, which may improve membrane permeability .
Modifications on the Pyridine Ring
Substituents at positions 3, 5, or 6 influence electronic properties and steric effects:
Functional Group Replacements
Replacing the carboxylic acid with esters or other groups modulates solubility and bioavailability:
Complex Derivatives with Extended Aromatic Systems
Bulky aromatic substituents enhance interactions with hydrophobic targets:
- Therapeutic Relevance : The benzyloxy-phenyl derivative (C₂₆H₂₀N₄O₃) shares structural motifs with apixaban, a Factor Xa inhibitor, highlighting the scaffold’s versatility in anticoagulant design . Benzyl-substituted analogs (C₁₆H₁₆N₄O₂) exhibit liquid crystal behavior, suggesting materials science applications .
Tables of Comparative Data
Table 1: Substituent Impact on Molecular Properties
| Position Modified | Example Substituent | Molecular Weight Range | Key Impact |
|---|---|---|---|
| N1 | Ethyl, 4-fluorophenyl | 205–296 g/mol | Lipophilicity, metabolic stability |
| Pyridine Ring | Cyclopropyl, thienyl | 293–337 g/mol | Conformational rigidity, bioactivity |
| Carboxylic Acid | Ester, difluoromethyl | 215–235 g/mol | Solubility, prodrug design |
Biological Activity
6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of metabolic disorders and cancer treatment. This article reviews the biological activity of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is with a molecular weight of 176.17 g/mol. The compound features a pyrazole ring fused with a pyridine ring and a carboxylic acid functional group that contributes to its biological properties.
PPARα Agonism
One of the primary biological activities of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is its role as an agonist for the human peroxisome proliferator-activated receptor alpha (PPARα). Research indicates that this compound enhances lipid metabolism and reduces plasma triglyceride levels in animal models, similar to the effects observed with fibrate-class drugs . The structural analysis revealed that the binding interactions involve critical hydrogen bonds within the ligand-binding domain of PPARα, enhancing selectivity compared to traditional agonists .
TBK1 Inhibition
Another significant finding is the compound's inhibitory effect on TANK-binding kinase 1 (TBK1), which plays a crucial role in immune response and cancer progression. A derivative of this compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating potent inhibition . This activity was associated with downregulation of inflammatory pathways in various cell lines, suggesting potential for therapeutic applications in cancer and autoimmune diseases.
Structure-Activity Relationships (SAR)
The SAR studies conducted on derivatives of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have identified key structural features that influence biological activity:
| Substituent Position | Effect on Activity | Example Compounds |
|---|---|---|
| C3 | Methyl group enhances PPARα activity | Compound 10f |
| C5 | Hydrophobic tail increases TBK1 selectivity | Compound 15y |
| C4 | Carboxylic acid essential for binding | Parent compound |
These findings suggest that modifications at specific positions can significantly alter the pharmacological profile and potency of the compounds .
Metabolic Disorders
In a study evaluating the effects on lipid profiles in high-fructose-fed rats, administration of a pyrazolo[3,4-b]pyridine derivative resulted in a significant reduction in triglyceride levels comparable to fenofibrate . This highlights the potential use of these compounds in managing dyslipidemia.
Cancer Research
The antiproliferative effects observed in various cancer cell lines (A172, U87MG, A375) indicate that derivatives of this compound can inhibit tumor growth. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival .
Q & A
Q. Advanced Research Focus
- DFT calculations : Optimize geometry and assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Use tools like AutoDock Vina to simulate binding to kinase ATP pockets. For example, the InChI key
InChI=1S/C13H15N5O2...facilitates virtual screening . - ADMET prediction : Software like SwissADME evaluates bioavailability and toxicity risks.
How should researchers address contradictions in reported synthetic yields or spectral data?
Advanced Research Focus
Contradictions often arise from:
Q. Validation Protocol :
Reproduce reactions under standardized conditions.
Cross-validate spectra with multiple techniques (e.g., IR + NMR).
Compare with structurally similar compounds (e.g., 6-(4-chlorophenyl) analogs ).
What are the challenges in synthesizing fluorinated analogs of this compound?
Advanced Research Focus
Fluorination at the pyridine or pyrazole ring requires precise control:
- Electrophilic fluorination : Use Selectfluor® to introduce fluorine at the 4-position, but competing side reactions (e.g., ring-opening) may occur .
- Trifluoromethylation : Copper-mediated Ullmann reactions with CF3I yield 4-(trifluoromethyl) derivatives but require inert atmospheres .
| Fluorination Method | Reagent | Yield | Purity |
|---|---|---|---|
| Electrophilic | Selectfluor® | 60% | 90% |
| Nucleophilic | KF/18-crown-6 | 45% | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
